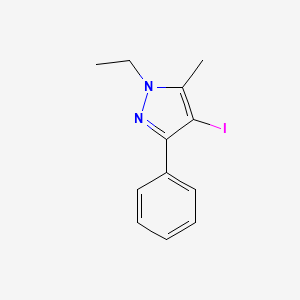

1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-ethyl-4-iodo-5-methyl-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IN2/c1-3-15-9(2)11(13)12(14-15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVQVEPADWPNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C2=CC=CC=C2)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

Biology: It serves as a ligand in biological studies, interacting with various enzymes and receptors.

Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism by which 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The phenyl group can bind to enzyme active sites, while the iodine atom can enhance the compound's reactivity. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Electronic Comparisons

Substituent Effects at C4

The iodine atom in 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole distinguishes it from analogs with other C4 substituents:

- 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (): Bromine, being smaller and less polarizable than iodine, reduces molecular weight (MW = 385.1 g/mol) compared to the iodinated analog (estimated MW ≈ 398.2 g/mol).

- This compound’s crystal structure (R factor = 0.034) reveals planar pyrazole rings, suggesting similar planarity for the iodinated analog .

N1 and C3 Substituents

- 5-((Azetidin-3-yloxy)methyl)-4-chloro-1-ethyl-3-methyl-1H-pyrazole (): The ethyl group at N1 and methyl at C3 mirror the target compound, but the azetidine moiety at C5 introduces conformational flexibility, contrasting with the phenyl group at C3 in the target structure. Chlorine at C4 (vs. iodine) reduces steric hindrance but decreases polarizability .

- 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (): A phenoxy group at C5 and aldehyde at C4 create distinct electronic profiles. The aldehyde enables nucleophilic additions, whereas iodine in the target compound may undergo substitution or cross-coupling reactions .

Crystallinity and Packing

- The crystal structure of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde () shows dihedral angles of 73.67° (phenyl vs. pyrazole) and weak C–H···π interactions. The iodinated analog may exhibit similar packing but with enhanced van der Waals interactions due to iodine’s larger atomic radius .

Bioactivity Trends

- Pyrazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl, sulfonyl) often exhibit enhanced antimicrobial or anti-inflammatory activity ().

Data Table: Key Comparisons

Biological Activity

1-Ethyl-4-iodo-5-methyl-1H-pyrazole is a member of the pyrazole family, recognized for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, antifungal, and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Ethyl-4-iodo-5-methyl-1H-pyrazole is characterized by a five-membered ring structure containing two nitrogen atoms. The presence of the iodine atom and other substituents significantly influences its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1-ethyl-4-iodo-5-methyl-1H-pyrazole show promising antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting a broad spectrum of activity. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Properties

The anticancer potential of 1-ethyl-4-iodo-5-methyl-1H-pyrazole has been explored in several studies. Its derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including those associated with breast cancer (MCF7) and others. The specific pathways affected include apoptosis induction and cell cycle arrest, which are crucial for inhibiting tumor growth .

The biological effects of 1-ethyl-4-iodo-5-methyl-1H-pyrazole can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as dihydroorotate dehydrogenase (DHODH), which is critical for pyrimidine synthesis in cells .

- Receptor Interaction : Pyrazole derivatives often exhibit binding affinity to various receptors, influencing signaling pathways related to inflammation and cancer progression .

- Reactive Intermediates : The nitro group present in some derivatives can undergo bioreduction, leading to reactive intermediates that interact with cellular components, contributing to their biological effects.

Study on Antiviral Activity

A notable study evaluated the antiviral properties of pyrazole derivatives against measles virus replication. Compounds similar to 1-ethyl-4-iodo-5-methyl-1H-pyrazole were shown to inhibit viral replication effectively through DHODH inhibition .

Synthesis and Biological Evaluation

In a series of experiments, researchers synthesized various pyrazole analogs and assessed their biological activities. One study reported that specific modifications to the pyrazole ring structure significantly enhanced anticancer activity against MCF7 cells, with half-maximal inhibitory concentration (IC50) values indicating potent effects at low concentrations .

Data Table: Summary of Biological Activities

Preparation Methods

Starting Materials and Initial Pyrazole Formation

- The pyrazole ring is constructed or obtained with methyl and phenyl substituents already installed at C-5 and C-3, respectively.

- N-ethylation is achieved by reaction of the pyrazole NH with ethylating agents such as ethyl vinyl ether or ethyl halides under acidic or basic conditions.

Protection of N-H Bond (if needed)

- Protection of the pyrazole N-H by ethoxyethyl group can be performed by reacting pyrazoles with ethyl vinyl ether in the presence of trifluoroacetic acid in dichloromethane at 28-32 °C for 12-78 hours.

- After reaction, the mixture is washed with saturated sodium bicarbonate and water, dried, and purified by distillation or recrystallization.

- This step facilitates selective iodination and further functionalization by preventing unwanted side reactions at the nitrogen.

Iodination at the 4-Position

- Iodination is carried out by reacting the pyrazole derivative with iodine in the presence of an oxidant such as hydrogen peroxide.

- For example, N-methyl-3-aminopyrazole can be iodinated at the 4-position by stirring with iodine and hydrogen peroxide in aqueous ethanol at 15-35 °C for several hours.

- The reaction mixture is then treated with sodium thiosulfate to quench excess iodine, followed by filtration to isolate the 4-iodo derivative.

Final Purification

- The crude product is purified by recrystallization from mixtures of alcohol and water (e.g., 40% ethanol aqueous solution) or by distillation under reduced pressure.

- Purification ensures removal of isomers and side products, achieving product purity above 95% and yields typically in the 80-93% range depending on the step.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-H Protection | Pyrazole + ethyl vinyl ether + trifluoroacetic acid | 28-32 | 12-78 | 90-93 | Dichloromethane solvent; exothermic |

| Iodination | Pyrazole + Iodine + H2O2 | 15-35 | 6 | 90+ | Aqueous ethanol; sodium thiosulfate quench |

| Phenyl Introduction (if needed) | Cross-coupling (Sonogashira/Suzuki) | 25-80 | 12-24 | 80-85 | Palladium catalyst; base present |

| Purification | Recrystallization/distillation | Variable | Variable | 85-95 | Alcohol-water mixtures preferred |

Research Findings and Analysis

- Protection of the pyrazole N-H with ethoxyethyl groups improves selectivity and yield in subsequent iodination and cross-coupling reactions.

- Iodination using iodine and hydrogen peroxide in aqueous ethanol provides a mild, efficient method for selective 4-position halogenation, avoiding over-iodination or side reactions.

- Cross-coupling reactions on halogenated pyrazoles enable modular introduction of aryl groups such as phenyl, facilitating structural diversity.

- The overall synthetic route is scalable, with high yields and product purity achievable through careful control of reaction parameters and purification.

- Avoidance of isomer formation is critical and achieved by stepwise functionalization and protection strategies.

Summary Table of Preparation Methodology

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| N-H Protection | Ethyl vinyl ether, trifluoroacetic acid | Protect pyrazole nitrogen | Stable intermediate for iodination |

| Iodination | Iodine, hydrogen peroxide, aqueous ethanol | Selective 4-position iodination | 4-iodo-pyrazole derivative |

| Phenyl Substitution | Palladium catalyst, base, aryl boronic acid | Introduce phenyl group at C-3 | 3-phenyl substituted pyrazole |

| Final Purification | Recrystallization/distillation | Remove impurities and isomers | High purity product |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole with high yield and purity?

- Methodological Answer :

- Step 1 : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts (e.g., Pd(PPh₃)₄) to introduce aryl/heteroaryl groups. For iodine retention, optimize reaction conditions (e.g., temperature, solvent polarity) to prevent dehalogenation .

- Step 2 : Purify intermediates via column chromatography using silica gel and hexane/ethyl acetate gradients. Confirm purity via TLC and HPLC (>95% purity) .

- Step 3 : For iodination, employ electrophilic substitution using iodine monochloride (ICl) in dichloromethane under controlled pH (neutral to slightly acidic) .

Q. Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Acquire ¹H and ¹³C NMR spectra in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and integration ratios. Look for characteristic deshielded peaks for the iodine atom (e.g., C-I coupling in ¹³C NMR) .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with iodine (e.g., m/z 356.03 for C₁₃H₁₅IN₂⁺) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-I stretch at ~500 cm⁻¹) .

Q. How can researchers optimize crystallization for X-ray diffraction studies?

- Methodological Answer :

- Solvent Selection : Use slow evaporation in a 1:1 ethanol/dichloromethane mixture to grow single crystals .

- Software Tools : Refine crystallographic data using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to resolve atomic coordinates and thermal parameters .

- Validation : Check for hydrogen bonding (e.g., O-H···N interactions) and dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) .

Advanced Research Questions

Q. How can the iodine substituent’s role in cross-coupling reactivity be systematically evaluated?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of iodinated vs. non-iodinated analogs in Suzuki-Miyaura couplings under identical conditions (Pd(OAc)₂, K₃PO₄, DMF/H₂O). Monitor iodine retention via ¹H NMR .

- Computational Analysis : Calculate bond dissociation energies (BDEs) of C-I bonds using DFT (e.g., B3LYP/6-31G*) to predict oxidative addition feasibility in palladium-catalyzed reactions .

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing iodine with bromine or methyl groups) and test in standardized assays (e.g., enzyme inhibition, cytotoxicity) .

- Meta-Analysis : Aggregate data from multiple studies and apply multivariate regression to identify confounding variables (e.g., solvent polarity in bioassays) .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding to targets (e.g., Factor Xa). Set flexible residues in the active site and prioritize poses with hydrogen bonds to the pyrazole nitrogen .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and calculate binding free energies via MM-PBSA .

Q. What experimental approaches characterize the electronic effects of substituents on the pyrazole ring?

- Methodological Answer :

- Hammett Analysis : Measure substituent constants (σ) via UV-Vis spectroscopy of para-substituted derivatives in acidic/basic media. Correlate with reaction rates (e.g., nucleophilic aromatic substitution) .

- Cyclic Voltammetry : Determine redox potentials (E₁/₂) to assess electron-withdrawing/donating effects of iodine and phenyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.